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molecular formula C10H11NO4S B2923399 Ethyl 2-(4-nitrophenylthio)acetate CAS No. 75032-27-8

Ethyl 2-(4-nitrophenylthio)acetate

Cat. No. B2923399
M. Wt: 241.26
InChI Key: RUFWJCXCVXSNQN-UHFFFAOYSA-N
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Patent
US04481268

Procedure details

Sodium metal (3.6 g, 0.16 m) was dissolved in ethanol (250 ml) and 4-nitrothiophenol (25 g, 0.13 m) was added to it. To the above mixture was added ethyl chloroacetate (16.0 g). After refluxing for 1 hr, the suspension was filtered. The filtrate was concentrated (50 ml) and allowed to cool, precipitation occurred. The product was collected and dried under vacuum to afford yellow crystals 78% yield, mp. 43°-45° C. It was characterised by spectroscopic analysis.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[Na].[N+:2]([C:5]1[CH:10]=[CH:9][C:8]([SH:11])=[CH:7][CH:6]=1)([O-:4])=[O:3].Cl[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(O)C>[N+:2]([C:5]1[CH:10]=[CH:9][C:8]([S:11][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:7][CH:6]=1)([O-:4])=[O:3] |^1:0|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
[Na]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
ClCC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
precipitation
CUSTOM
Type
CUSTOM
Details
The product was collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)SCC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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